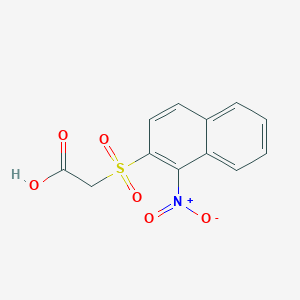
Molybdenum;titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum and titanium are transition metals known for their unique properties and wide range of applications. When combined, they form a compound that exhibits enhanced mechanical and chemical properties, making it valuable in various industrial and scientific fields. This compound is particularly noted for its high strength, corrosion resistance, and biocompatibility, which makes it suitable for applications in aerospace, medical implants, and advanced engineering materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of molybdenum-titanium compounds typically involves high-temperature processes. One common method is the powder metallurgy technique, where molybdenum and titanium powders are mixed and subjected to high temperatures to form a solid solution or intermetallic compound. Another method involves the use of chemical vapor deposition, where molybdenum and titanium precursors are decomposed at high temperatures to form a thin film of the compound on a substrate .
Industrial Production Methods: In industrial settings, the production of molybdenum-titanium compounds often involves the use of arc melting or electron beam melting techniques. These methods allow for the precise control of the composition and microstructure of the resulting alloy. The materials are then subjected to various heat treatments to enhance their mechanical properties and ensure uniformity .
Analyse Chemischer Reaktionen
Types of Reactions: Molybdenum-titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of molybdenum and titanium, which can range from +2 to +6 for molybdenum and +2 to +4 for titanium .
Common Reagents and Conditions: Common reagents used in the reactions of molybdenum-titanium compounds include oxygen, hydrogen, and various halogens. For example, the oxidation of molybdenum-titanium compounds can be carried out using oxygen or air at elevated temperatures, resulting in the formation of oxides. Reduction reactions can be performed using hydrogen gas, while substitution reactions often involve halogens such as chlorine or fluorine .
Major Products Formed: The major products formed from the reactions of molybdenum-titanium compounds depend on the specific reaction conditions. Oxidation reactions typically yield molybdenum and titanium oxides, while reduction reactions produce the metallic forms of the elements. Substitution reactions can result in the formation of various halides .
Wissenschaftliche Forschungsanwendungen
Molybdenum-titanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including hydrogenation and oxidation processes. In biology and medicine, these compounds are explored for their biocompatibility and potential use in medical implants and prosthetics. The high strength and corrosion resistance of molybdenum-titanium alloys make them suitable for use in aerospace and automotive industries, where they are used in the manufacture of high-performance components .
Wirkmechanismus
The mechanism of action of molybdenum-titanium compounds is complex and involves various molecular targets and pathways. In catalytic applications, the compound’s active sites facilitate the adsorption and activation of reactant molecules, leading to enhanced reaction rates. In biological applications, the biocompatibility of the compound is attributed to its ability to resist corrosion and minimize adverse reactions with biological tissues .
Vergleich Mit ähnlichen Verbindungen
Molybdenum-titanium compounds can be compared with other transition metal alloys, such as molybdenum-tungsten and titanium-niobium alloys. While molybdenum-tungsten alloys are known for their high melting points and excellent thermal stability, molybdenum-titanium compounds offer a better balance of strength and corrosion resistance. Titanium-niobium alloys, on the other hand, are noted for their superior biocompatibility but may not match the mechanical strength of molybdenum-titanium compounds .
Eigenschaften
CAS-Nummer |
91651-22-8 |
|---|---|
Molekularformel |
MoTi |
Molekulargewicht |
143.82 g/mol |
IUPAC-Name |
molybdenum;titanium |
InChI |
InChI=1S/Mo.Ti |
InChI-Schlüssel |
ZPZCREMGFMRIRR-UHFFFAOYSA-N |
Kanonische SMILES |
[Ti].[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


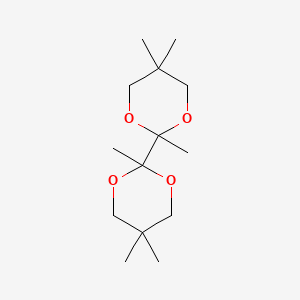
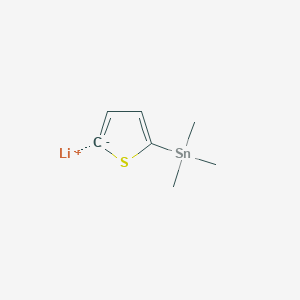
![Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate](/img/structure/B14365842.png)
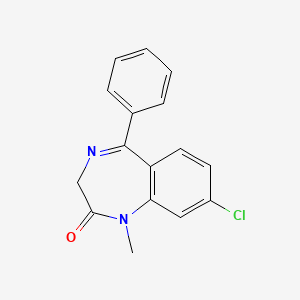
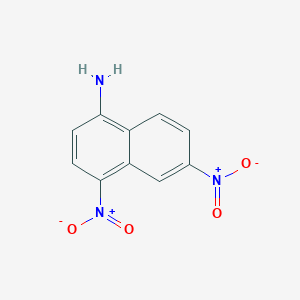
![Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane](/img/structure/B14365861.png)
![Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate](/img/structure/B14365862.png)

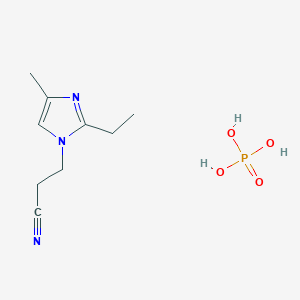
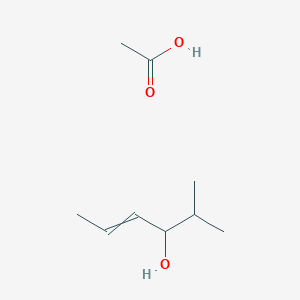
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea](/img/structure/B14365879.png)
![2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol](/img/structure/B14365885.png)

